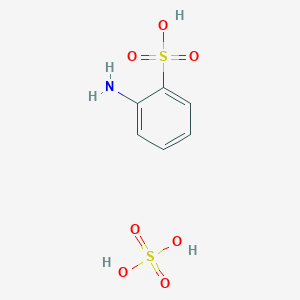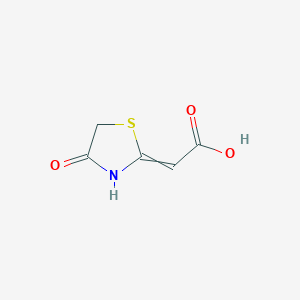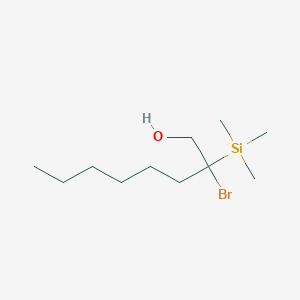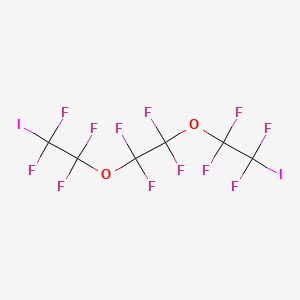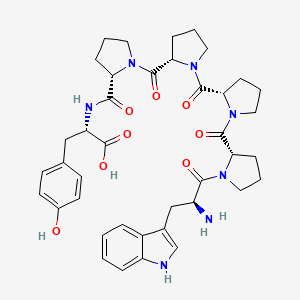
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is a complex peptide compound composed of multiple proline residues, along with tryptophan and tyrosine. This compound is notable for its unique structure, which includes a series of proline residues that contribute to its distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to a linearized peptide.
Scientific Research Applications
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The proline-rich sequence may confer stability and resistance to proteolytic degradation, allowing the peptide to exert its effects over a prolonged period. The tryptophan and tyrosine residues may participate in binding interactions with target proteins, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Another peptide with a similar structure but different amino acid composition.
L-Threonine, L-tyrosyl-L-prolyl-L-tryptophyl: A related peptide with threonine instead of multiple proline residues.
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosine is unique due to its high proline content, which imparts distinct structural and functional properties. The presence of multiple proline residues can influence the peptide’s conformation, making it more rigid and resistant to enzymatic degradation compared to other peptides with fewer proline residues.
Properties
CAS No. |
62716-47-6 |
|---|---|
Molecular Formula |
C40H49N7O8 |
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H49N7O8/c41-28(22-25-23-42-29-8-2-1-7-27(25)29)36(50)45-18-4-10-32(45)38(52)47-20-6-12-34(47)39(53)46-19-5-11-33(46)37(51)44-17-3-9-31(44)35(49)43-30(40(54)55)21-24-13-15-26(48)16-14-24/h1-2,7-8,13-16,23,28,30-34,42,48H,3-6,9-12,17-22,41H2,(H,43,49)(H,54,55)/t28-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
KXLXBILACIGVAV-TZEHAJJTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


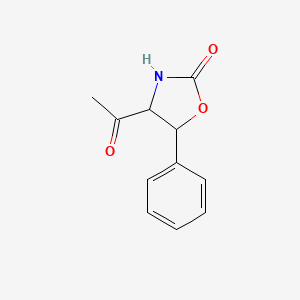
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
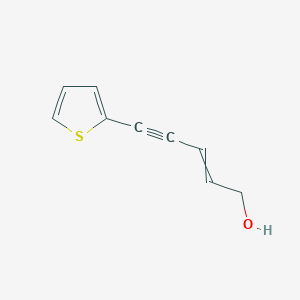
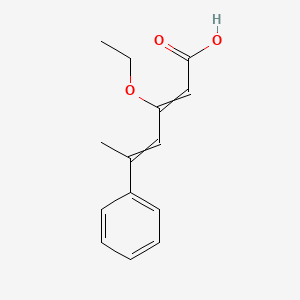
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
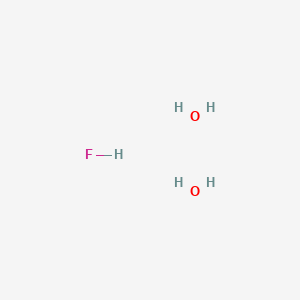
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)

